
3-Bromo-2-metoxi-4-metilpiridina
Descripción general
Descripción
3-Bromo-2-methoxy-4-methylpyridine (3-Br-2-MeO-4-MePy) is an organic compound that belongs to the chemical family of pyridines. It is a colorless liquid with a molecular weight of 179.04 g/mol and a boiling point of 122-123°C. It is an important intermediate for the synthesis of a variety of chemicals, including pharmaceuticals, agrochemicals, and dyes. 3-Br-2-MeO-4-MePy is also used as a starting material for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
3-Bromo-2-metoxi-4-metilpiridina: se utiliza en cristalografía para determinar la estructura de moléculas complejas. El compuesto puede servir como precursor para crear derivados que luego se cristalizan y analizan utilizando difracción de rayos X . Este proceso ayuda a comprender la geometría molecular, las longitudes de los enlaces y los ángulos, que son cruciales para el diseño de nuevas moléculas con las propiedades deseadas.
Síntesis de Ligandos de Nitrógeno Orgánico
Este compuesto es fundamental en la síntesis de una serie de ligandos de nitrógeno orgánico que contienen unidades de piridina. Estos ligandos tienen aplicaciones significativas en la investigación básica de la metodología de la catálisis de metales de transición . Los catalizadores de metales de transición son fundamentales en varias reacciones químicas, incluidas las que se utilizan en la fabricación farmacéutica y de materiales.
Industria de Tintes y Pigmentos
El compuesto sirve como materia prima en la síntesis de tintes y pigmentos. A través de diversas reacciones químicas, se puede transformar en colorantes utilizados en las industrias textil e impresora .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that brominated pyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds synthesized using brominated pyridines have been used to inhibit p38α map kinase , which plays a role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
The compound’s physical properties such as its density (15856 g/mL at 25 °C ) can influence its pharmacokinetic behavior.
Result of Action
Brominated pyridines are often used in the synthesis of compounds that inhibit p38α map kinase , which could potentially reduce the release of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-methoxy-4-methylpyridine. For instance, it is light and moisture sensitive , which means its stability and efficacy could be affected by exposure to light and moisture.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-methoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 3-Bromo-2-methoxy-4-methylpyridine has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The interaction between 3-Bromo-2-methoxy-4-methylpyridine and p38α mitogen-activated protein kinase results in the inhibition of the kinase’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 3-Bromo-2-methoxy-4-methylpyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-methoxy-4-methylpyridine has been observed to inhibit the release of tumor necrosis factor-α and interleukin-1β, which are key pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered immune responses in cells.
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxy-4-methylpyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 3-Bromo-2-methoxy-4-methylpyridine to the active site of p38α mitogen-activated protein kinase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, 3-Bromo-2-methoxy-4-methylpyridine may influence gene expression by altering transcription factor activity and chromatin structure.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-2-methoxy-4-methylpyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, 3-Bromo-2-methoxy-4-methylpyridine may undergo degradation, leading to the formation of by-products that could influence its activity . Long-term exposure to 3-Bromo-2-methoxy-4-methylpyridine has been associated with sustained inhibition of p38α mitogen-activated protein kinase activity, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-4-methylpyridine vary with different dosages in animal models. At lower doses, 3-Bromo-2-methoxy-4-methylpyridine has been shown to effectively inhibit p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, 3-Bromo-2-methoxy-4-methylpyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Bromo-2-methoxy-4-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways influence the bioavailability and activity of 3-Bromo-2-methoxy-4-methylpyridine, affecting its overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-methoxy-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, 3-Bromo-2-methoxy-4-methylpyridine may interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, 3-Bromo-2-methoxy-4-methylpyridine can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-4-methylpyridine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Bromo-2-methoxy-4-methylpyridine may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects on cellular processes.
Propiedades
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-51-1 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


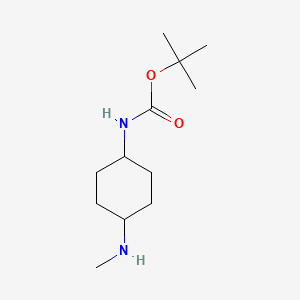
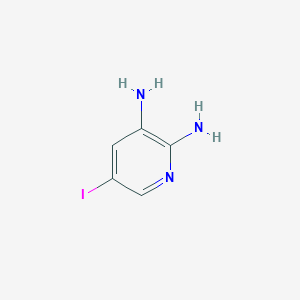
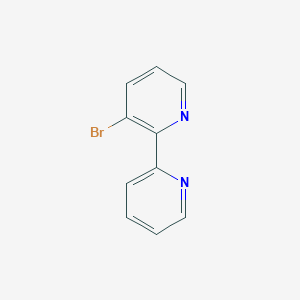
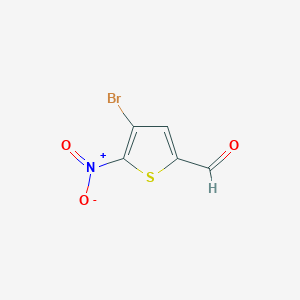
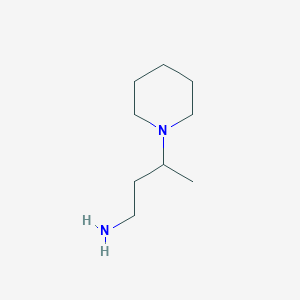


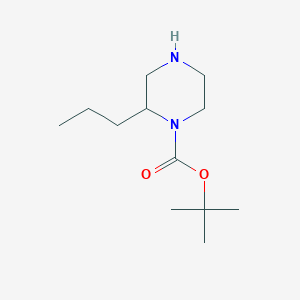
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

